4-(2-ヒドロキシエチル)ピペラジン-2-オン

説明

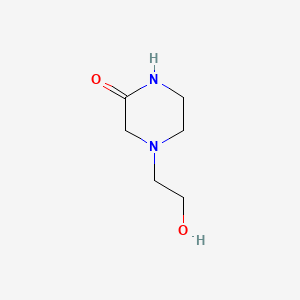

4-(2-Hydroxyethyl)piperazin-2-one is an organic compound with the molecular formula C6H12N2O2 and a molecular weight of 144.17 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

科学的研究の応用

組織培養

この化合物は組織培養に最適です . 細胞の増殖と増殖のための安定した環境を提供し、これは細胞の挙動の研究やさまざまな実験の実施に不可欠です .

酸化リン酸化

酸化リン酸化に重要な役割を果たします . このプロセスは細胞呼吸の一部であり、細胞は酵素を使用して栄養素を酸化し、エネルギーを放出します .

タンパク質合成

この化合物は、無細胞細菌系でのタンパク質合成に使用されます . アミノ酸からタンパク質を形成するのに役立ち、これは生命の基本的なプロセスです .

光リン酸化

光リン酸化に使用されます 。これは、植物や一部の細菌が光合成中に太陽エネルギーを化学エネルギーに変換するために使用するプロセスです .

CO2固定

この化合物はCO2固定に使用されます . これは、植物が光合成中に二酸化炭素や他の化合物をグルコースに変換するプロセスです .

透過型電子顕微鏡(TEM)研究

TEM研究に適した緩衝液です . これらの研究では、金属基材に影響を与えないため、さまざまな生物学的および無機試料の超微細構造を観察するのに最適です .

タンパク質抽出と精製

細胞培養培地の調製、タンパク質の抽出と精製によく使用されます. これらのプロセスは、バイオテクノロジーと分子生物学の研究に不可欠です.

電気泳動とクロマトグラフィー技術

この化合物は、電気泳動とクロマトグラフィー技術を使用して、タンパク質や核酸を分離および分析します. これらの技術は、生化学と遺伝学において基本的なものです.

生化学分析

Biochemical Properties

4-(2-Hydroxyethyl)piperazin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with riboflavin in the presence of light, leading to the production of hydrogen peroxide . This interaction highlights the importance of controlling environmental conditions when using 4-(2-Hydroxyethyl)piperazin-2-one in biochemical experiments.

Cellular Effects

The effects of 4-(2-Hydroxyethyl)piperazin-2-one on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it is known to maintain physiological pH in cell culture environments, which is crucial for the proper functioning of cells . This buffering capacity helps in stabilizing the cellular environment, thereby supporting various cellular processes.

Molecular Mechanism

At the molecular level, 4-(2-Hydroxyethyl)piperazin-2-one exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to maintain pH levels is attributed to its zwitterionic nature, which allows it to buffer against changes in hydrogen ion concentration . This property is particularly useful in maintaining the stability of biochemical reactions.

Temporal Effects in Laboratory Settings

The stability and degradation of 4-(2-Hydroxyethyl)piperazin-2-one over time are critical factors in laboratory settings. It has been reported that the compound can catalyze reactions with riboflavin under light exposure, leading to the production of hydrogen peroxide . Therefore, it is recommended to store solutions containing 4-(2-Hydroxyethyl)piperazin-2-one in dark conditions to prevent unwanted reactions. Long-term studies have shown that the compound remains stable under controlled conditions, ensuring consistent results in experiments.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxyethyl)piperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods typically require specific reaction conditions, such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetone or methanol .

Industrial Production Methods: Industrial production of 4-(2-Hydroxyethyl)piperazin-2-one often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through crystallization or distillation to obtain the desired product with high purity .

化学反応の分析

Types of Reactions: 4-(2-Hydroxyethyl)piperazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups like the hydroxyl group and the piperazine ring.

Common Reagents and Conditions: Common reagents used in the reactions of 4-(2-Hydroxyethyl)piperazin-2-one include oxidizing agents like hydrogen peroxide, reducing agents

生物活性

4-(2-Hydroxyethyl)piperazin-2-one, also known as HEPP, is a derivative of piperazine that has garnered attention for its potential biological activities. This compound is characterized by the presence of a hydroxyethyl group attached to the piperazine ring, which may influence its pharmacological properties. This article explores the biological activity of HEPP, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula of 4-(2-Hydroxyethyl)piperazin-2-one is CHNO. Its structure features a six-membered ring containing two nitrogen atoms, typical of piperazine derivatives. The hydroxyethyl substituent plays a crucial role in modulating the compound's solubility and reactivity.

Biological Activity Overview

Research indicates that HEPP exhibits various biological activities, including antimicrobial, anticancer, and neuroprotective effects. Below are key findings related to its biological activity:

Antimicrobial Activity

HEPP has been studied for its potential as an antibiotic agent against multidrug-resistant bacteria. A study demonstrated that compounds with a piperazine moiety could inhibit the efflux pump mechanisms in Gram-negative bacteria like E. coli, thus restoring antibiotic efficacy against resistant strains .

| Compound | Activity | Target |

|---|---|---|

| 4-(2-Hydroxyethyl)piperazin-2-one | Antimicrobial | Efflux pumps in E. coli |

Anticancer Properties

In vitro studies have shown that HEPP may possess anticancer properties. It has been evaluated for its cytotoxic effects on various cancer cell lines. The compound exhibited selective cytotoxicity against human liver hepatocellular carcinoma cells (HepG2), suggesting potential applications in cancer therapy .

Neuroprotective Effects

HEPP has also been investigated for its neuroprotective properties. Research suggests that it may modulate neurotransmitter systems and provide protective effects against neurodegenerative conditions. This activity is attributed to its ability to interact with various receptors in the central nervous system .

Case Studies and Research Findings

Several studies have highlighted the biological activity of HEPP:

- Antimicrobial Efficacy : A study assessed the effectiveness of HEPP against resistant bacterial strains, demonstrating significant inhibition of growth through efflux pump inhibition mechanisms .

- Cytotoxicity Assays : In a comparative study, HEPP was tested alongside other piperazine derivatives for cytotoxic effects on cancer cell lines. Results indicated that HEPP had a favorable selectivity index compared to other tested compounds, making it a candidate for further development in cancer therapies .

- Neuroprotective Mechanisms : Research involving animal models suggested that HEPP could protect neurons from oxidative stress and apoptosis, indicating its potential use in treating neurodegenerative diseases .

特性

IUPAC Name |

4-(2-hydroxyethyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c9-4-3-8-2-1-7-6(10)5-8/h9H,1-5H2,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUICVIJDAOKBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20885250 | |

| Record name | 2-Piperazinone, 4-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23936-04-1 | |

| Record name | 4-(2-Hydroxyethyl)-2-piperazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23936-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Piperazinone, 4-(2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023936041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Piperazinone, 4-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Piperazinone, 4-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。